molecular formula C19H17O3PS B434001 Diphenyl((phenylsulfonyl)methyl)phosphine oxide CAS No. 94333-12-7

Diphenyl((phenylsulfonyl)methyl)phosphine oxide

Cat. No.: B434001
CAS No.: 94333-12-7
M. Wt: 356.4g/mol
InChI Key: JOQBGSBDKFITDP-UHFFFAOYSA-N
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Description

Diphenyl((phenylsulfonyl)methyl)phosphine oxide is an organophosphorus compound with the molecular formula C19H17O3PS It is known for its unique chemical structure, which includes a phosphine oxide group bonded to a phenylsulfonylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl((phenylsulfonyl)methyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with a phenylsulfonylmethyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Diphenylphosphine oxide and phenylsulfonylmethyl halide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF).

    Procedure: The base deprotonates the diphenylphosphine oxide, generating a nucleophilic phosphine oxide anion. This anion then attacks the electrophilic carbon of the phenylsulfonylmethyl halide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diphenyl((phenylsulfonyl)methyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide yields the corresponding sulfone derivative.

Scientific Research Applications

Diphenyl((phenylsulfonyl)methyl)phosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which diphenyl((phenylsulfonyl)methyl)phosphine oxide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphine oxide group can coordinate with metal ions, forming stable complexes that are useful in catalysis. Additionally, the phenylsulfonylmethyl moiety can undergo various transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Methyldiphenylphosphine: An organophosphine with a similar structure but lacks the sulfonyl group.

    Diphenylphosphine oxide: Similar but without the phenylsulfonylmethyl group.

    Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphine oxide.

Uniqueness

Diphenyl((phenylsulfonyl)methyl)phosphine oxide is unique due to the presence of both the phosphine oxide and phenylsulfonylmethyl groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical applications.

Properties

IUPAC Name

[benzenesulfonylmethyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17O3PS/c20-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-24(21,22)19-14-8-3-9-15-19/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQBGSBDKFITDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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